N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C20H16N4O3 This compound is known for its unique structural features, which include a furan ring, a naphthyl group, and a pyrazole ring
Preparation Methods
The synthesis of N’-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N’-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of N’-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:
N’-[(E)-1-(2-furylethylidene]-3-[2-methoxy-1-naphthyl]-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but differs in the substitution pattern on the furan ring.
N’-(1-(2-hydroxyphenyl)ethylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide: This compound contains a thienyl group instead of a naphthyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C26H20N4O3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-[2-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H20N4O3/c31-26(30-27-16-20-10-6-14-32-20)24-15-23(28-29-24)22-12-3-4-13-25(22)33-17-19-9-5-8-18-7-1-2-11-21(18)19/h1-16H,17H2,(H,28,29)(H,30,31)/b27-16+ |
InChI Key |
OLMJDUZJNKQUQQ-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)N/N=C/C5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)NN=CC5=CC=CO5 |
Origin of Product |
United States |
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